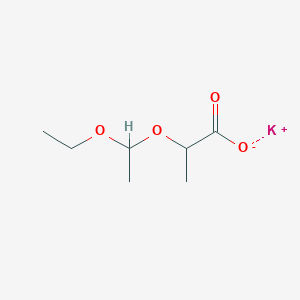
Potassium 2-(1'-ethoxy)ethoxypropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-(1’-ethoxy)ethoxypropionate, also known as potassium O-(1’ethoxy)ethoxypropanoate or 1-ethoxyethyl ether of potassium lactate, is a chemical compound with the molecular formula C7H13O4K and a molecular weight of 200.28 g/mol . It is commonly used as a flavoring agent in the food industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium 2-(1’-ethoxy)ethoxypropionate typically involves the reaction of potassium lactate with ethylene oxide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods: In industrial settings, the production of potassium 2-(1’-ethoxy)ethoxypropionate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Potassium 2-(1’-ethoxy)ethoxypropionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Potassium 2-(1’-ethoxy)ethoxypropionate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Employed in biochemical assays and studies involving enzyme kinetics.
Medicine: Investigated for its potential therapeutic properties and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of potassium 2-(1’-ethoxy)ethoxypropionate involves its interaction with specific molecular targets and pathways. In biochemical assays, it can act as a substrate for enzymes, influencing their activity and kinetics. In the food industry, its flavoring properties are attributed to its ability to interact with taste receptors, enhancing the sensory experience .
Comparison with Similar Compounds
Potassium lactate: A related compound with similar properties but lacks the ethoxy group.
Sodium 2-(1’-ethoxy)ethoxypropionate: Similar in structure but with sodium instead of potassium.
Ethyl lactate: An ester of lactic acid with similar applications in the food and pharmaceutical industries.
Uniqueness: Potassium 2-(1’-ethoxy)ethoxypropionate is unique due to its specific structural features, which confer distinct chemical and physical properties. Its ethoxy group enhances its solubility and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
100743-68-8 |
|---|---|
Molecular Formula |
C7H13KO4 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
potassium;2-(2-ethoxyethoxy)propanoate |
InChI |
InChI=1S/C7H14O4.K/c1-3-10-4-5-11-6(2)7(8)9;/h6H,3-5H2,1-2H3,(H,8,9);/q;+1/p-1 |
InChI Key |
BCRJMPAOSQNFJU-UHFFFAOYSA-M |
SMILES |
CCOC(C)OC(C)C(=O)[O-].[K+] |
Isomeric SMILES |
CCOCCOC(C)C(=O)[O-].[K+] |
Canonical SMILES |
CCOCCOC(C)C(=O)[O-].[K+] |
physical_description |
deliquesent powder with no odou |
solubility |
freely soluble in water, solvents, oils slightly soluble (in ethanol) |
Synonyms |
POTASSIUM 2-(2-ETHOXYETHOXY)PROPANOATE |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














